molecular formula C5H14Cl2N2O B15303760 [(2S,4S)-4-aminopyrrolidin-2-yl]methanoldihydrochloride

[(2S,4S)-4-aminopyrrolidin-2-yl]methanoldihydrochloride

Cat. No.: B15303760
M. Wt: 189.08 g/mol
InChI Key: MYRBCWBHSWFNCC-RSLHMRQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2S,4S)-4-aminopyrrolidin-2-yl]methanoldihydrochloride is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,4S)-4-aminopyrrolidin-2-yl]methanoldihydrochloride can be achieved through several synthetic routes. One common method involves the diastereoselective synthesis of cis-(2S,4S)-4-hydroxyproline, which can then be converted to the desired compound. This process typically involves the use of commercially available starting materials and employs a tightly bound chelation-controlled transition state to achieve high diastereoselectivity .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the sequence of synthetic steps to improve yield and efficiency. For example, adjusting the order of synthetic steps can lead to a stable yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

[(2S,4S)-4-aminopyrrolidin-2-yl]methanoldihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For instance, the formation of pyrrolidin-2-ones from this compound involves a domino process that includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Major Products

The major products formed from these reactions include pyrrolidin-2-ones and 3-iodopyrroles, which are valuable intermediates in the synthesis of various bioactive molecules .

Mechanism of Action

The mechanism of action of [(2S,4S)-4-aminopyrrolidin-2-yl]methanoldihydrochloride involves its interaction with specific molecular targets and pathways. For example, docking analyses have suggested that the compound may bind to the podophyllotoxin pocket of gamma tubulin, which is involved in anticancer activity . The stereochemistry of the pyrrolidine ring plays a crucial role in determining the compound’s binding mode and biological activity.

Comparison with Similar Compounds

[(2S,4S)-4-aminopyrrolidin-2-yl]methanoldihydrochloride can be compared with other similar compounds, such as pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine ring structure but differ in their substituents and stereochemistry, leading to variations in their biological profiles and applications. The unique stereochemistry of this compound contributes to its distinct biological activity and potential therapeutic applications.

Properties

Molecular Formula

C5H14Cl2N2O

Molecular Weight

189.08 g/mol

IUPAC Name

[(2S,4S)-4-aminopyrrolidin-2-yl]methanol;dihydrochloride

InChI

InChI=1S/C5H12N2O.2ClH/c6-4-1-5(3-8)7-2-4;;/h4-5,7-8H,1-3,6H2;2*1H/t4-,5-;;/m0../s1

InChI Key

MYRBCWBHSWFNCC-RSLHMRQOSA-N

Isomeric SMILES

C1[C@@H](CN[C@@H]1CO)N.Cl.Cl

Canonical SMILES

C1C(CNC1CO)N.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.